molecular formula C13H21ClN4O2S B6982545 6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide

6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide

Cat. No.: B6982545
M. Wt: 332.85 g/mol
InChI Key: NEQCQCUHBAKDKS-UHFFFAOYSA-N
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Description

6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group and a sulfonamide group, which is further linked to a propylpiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Propylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonamide intermediate is reacted with 1-propylpiperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving sulfonamide chemistry.

    Biology: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.

    Medicine: Due to its structural similarity to other sulfonamides, it may exhibit antimicrobial properties and can be investigated for potential therapeutic applications.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide is likely similar to other sulfonamides, which typically inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting DHPS, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide is unique due to its specific structural features, such as the chloro group on the pyridine ring and the propylpiperidine moiety. These features may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.

Properties

IUPAC Name

6-chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN4O2S/c1-2-7-18-8-5-10(6-9-18)16-13-11(21(15,19)20)3-4-12(14)17-13/h3-4,10H,2,5-9H2,1H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQCQCUHBAKDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=C(C=CC(=N2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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